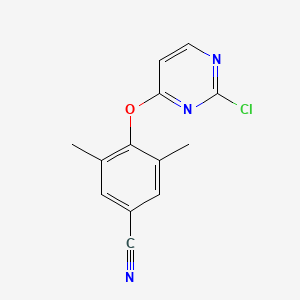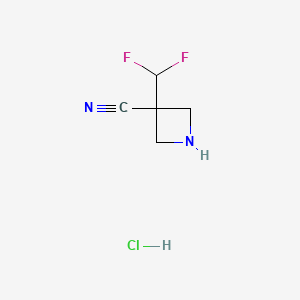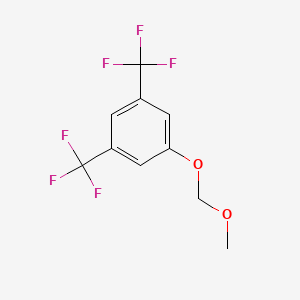
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is a chiral organic compound characterized by the presence of a benzene ring, an ethanol group, and specific substituents including a chlorine atom and two methyl groups. The (aR) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts conditions. The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the reactions. The process parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or ammonia in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Scientific Research Applications
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- finds applications across various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The presence of the chlorine atom and the specific stereochemistry can influence its binding affinity and specificity.
Comparison with Similar Compounds
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aS)-: The enantiomer of the compound with opposite stereochemistry.
Benzeneethanol, 5-chloro-a,2-dimethyl-: The racemic mixture containing both (aR) and (aS) forms.
Benzeneethanol, 5-chloro-: A simpler derivative lacking the methyl groups.
Uniqueness: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or racemic mixture. The presence of the chlorine atom and methyl groups further distinguishes it from simpler benzene derivatives, influencing its chemical properties and applications.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8,12H,5H2,1-2H3/t8-/m1/s1 |
InChI Key |
UHENTRIIZXMDCC-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C[C@@H](C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


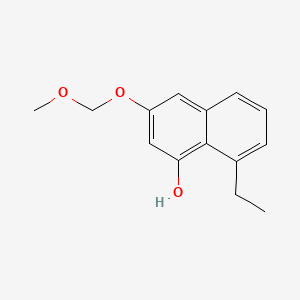

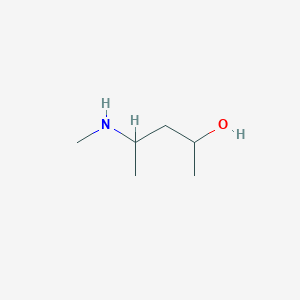
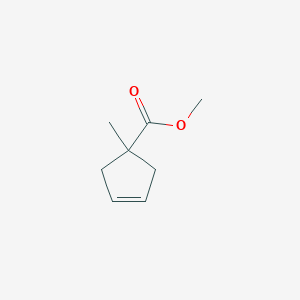
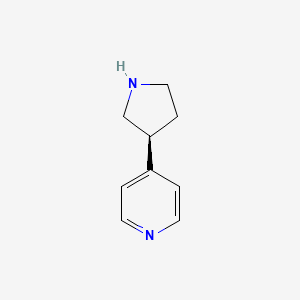
![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
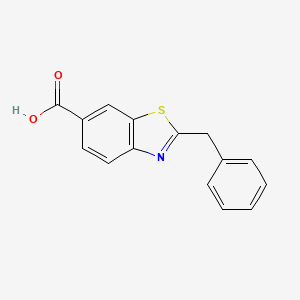
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
